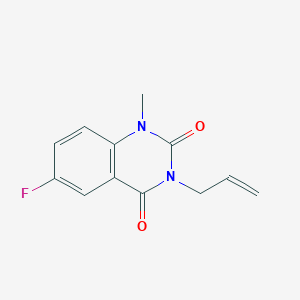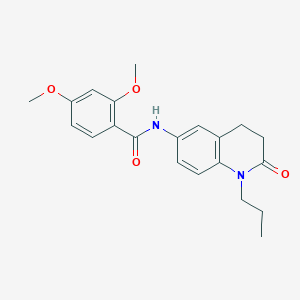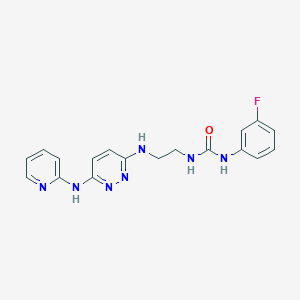
6-amino-3-benzylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-benzylquinazolin-4(3H)-one, also known as ABZQ, is a heterocyclic organic compound. It has the molecular formula C15H13N3O and a molecular weight of 251.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolinone core with an amino group at the 6th position and a benzyl group at the 3rd position .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.26±0.1 g/cm3, a melting point of 174 °C, and a predicted boiling point of 502.6±60.0 °C .Aplicaciones Científicas De Investigación
Pharmacological Importance
6-Amino-3-benzylquinazolin-4(3H)-one and its derivatives exhibit a wide range of biological potentials, including antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer's disease, antiviral, antibacterial, antidiabetic, anti-malarial activities, and more. This broad spectrum of biological activities makes these compounds an important class in pharmacotherapeutic applications, serving as a base for developing novel low-molecular-weight inhibitors (Danao et al., 2021).
Antioxidant Activity Analysis
The study of antioxidants and their implications in various fields, including medicine, has been of major interest. The determination of antioxidant activity is crucial, and various tests based on chemical reactions, like the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests, are employed. These assays are based on spectrophotometry and are applied in antioxidant analysis or the determination of the antioxidant capacity of complex samples. The use of chemical methods along with electrochemical methods provides clarification on the operating mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
As Ligands in Asymmetric Catalysis
Compounds with a chiral oxazoline ring, including derivatives of this compound, are used as ligands in asymmetric catalysis due to their ready accessibility, modular nature, and applicability in various metal-catalyzed transformations. These ligands have been successful in a wide range of asymmetric reactions, contributing significantly to the field of stereoselective synthesis and the development of new pharmaceuticals and chemical entities (Hargaden & Guiry, 2009).
Environmental Remediation
In the context of environmental science, enzymes in the presence of redox mediators have been used for the remediation and degradation of various organic pollutants present in industrial wastewater. The combination of enzyme and redox mediators enhances the degradation efficiency of recalcitrant compounds, offering a promising approach for the treatment of polluted water. This enzymatic approach is significant for the treatment of aromatic compounds present in industrial effluents, showcasing the environmental applications of such chemical compounds (Husain & Husain, 2007).
Propiedades
IUPAC Name |
6-amino-3-benzylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-12-6-7-14-13(8-12)15(19)18(10-17-14)9-11-4-2-1-3-5-11/h1-8,10H,9,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKQVPCDBUOOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)
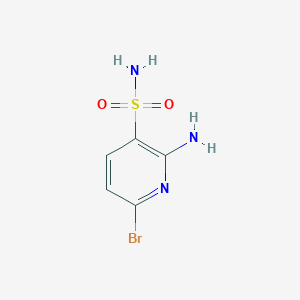

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2598231.png)
![2-[(Pyrrolidine-1-carbonyl)amino]acetic acid](/img/structure/B2598232.png)
![[3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2598234.png)
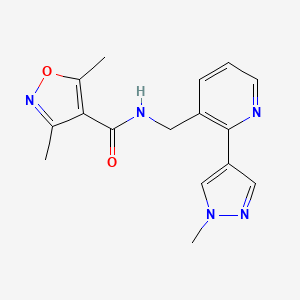
![6-Methyl-2-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2598237.png)
![Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate](/img/structure/B2598239.png)
![4'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2598240.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2598245.png)
